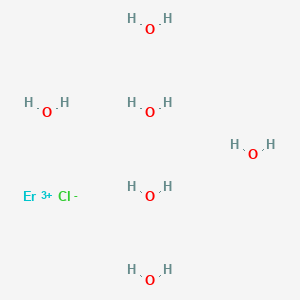
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex organometallic compound. It is known for its application in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral molecules. The compound features a rhodium center coordinated with a cyclooctadiene ligand and a chiral phosphine ligand, making it highly effective in catalytic processes.
Preparation Methods
The synthesis of 1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium precursors with the chiral phosphine ligand and cyclooctadiene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.
Chemical Reactions Analysis
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, primarily focusing on catalytic processes:
Hydrogenation: This compound is widely used in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates, producing chiral products.
Substitution: The rhodium center can undergo ligand exchange reactions, where the cyclooctadiene or phosphine ligands are replaced by other ligands.
Oxidative Addition and Reductive Elimination: These reactions are common in organometallic chemistry and involve the addition of a substrate to the rhodium center, followed by the elimination of a product.
Scientific Research Applications
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are essential for the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to produce chiral molecules makes it valuable in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of drugs, particularly those that require chiral purity for efficacy and safety.
Industry: The compound is used in the large-scale production of fine chemicals and pharmaceuticals, where asymmetric hydrogenation is a key step.
Mechanism of Action
The mechanism by which 1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the substrate to the rhodium center. The chiral phosphine ligands create a chiral environment around the rhodium, which facilitates the selective hydrogenation of the substrate. The cyclooctadiene ligand stabilizes the rhodium center and assists in the activation of hydrogen.
Comparison with Similar Compounds
1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate can be compared with other similar compounds, such as:
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate: This compound has a similar structure but different substituents on the phosphine ligands, which can affect its catalytic properties.
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate: The presence of phenyl groups instead of ethyl groups can lead to different steric and electronic effects, influencing the compound’s reactivity and selectivity.
These comparisons highlight the uniqueness of this compound in terms of its specific ligand environment and its impact on catalytic performance.
Properties
Molecular Formula |
C27H48F3O3P2RhS- |
|---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H36P2.C8H12.CHF3O3S.Rh/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h15-18H,5-14H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t15-,16-,17-,18-;;;/m0.../s1 |
InChI Key |
HFLMBQQQKZYDEE-UMVVTMBBSA-M |
Isomeric SMILES |
CC[C@@H]1P([C@H](CC1)CC)CCP2[C@H](CC[C@@H]2CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
Canonical SMILES |
CCC1CCC(P1CCP2C(CCC2CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
![3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)



![N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)




![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
